CXCR2 antagonist 4
CAS No.:
Cat. No.: VC16653140
Molecular Formula: C15H14F2N4OS2
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H14F2N4OS2 |
---|---|
Molecular Weight | 368.4 g/mol |
IUPAC Name | (2R)-2-[[5-[(2,3-difluorophenyl)methylsulfanyl]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]propan-1-ol |
Standard InChI | InChI=1S/C15H14F2N4OS2/c1-8(5-22)19-14-12-13(18-7-24-12)20-15(21-14)23-6-9-3-2-4-10(16)11(9)17/h2-4,7-8,22H,5-6H2,1H3,(H,19,20,21)/t8-/m1/s1 |
Standard InChI Key | UDCSAFOSROJLQM-MRVPVSSYSA-N |
Isomeric SMILES | C[C@H](CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F |
Canonical SMILES | CC(CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F |
Introduction
Pharmacological Characteristics of CXCR2 Antagonist 4
Structural and Binding Properties
CXCR2 antagonist 4 is a urea derivative optimized for high-affinity binding to the human CXCR2 receptor. Its structure features a sulfonamide group and halogenated phenyl rings, contributing to selective interactions with the receptor’s ligand-binding pocket . In competitive binding assays, the compound exhibits an IC<sub>50</sub> of 9.3 ± 0.8 nM for human CXCR2, with >1,000-fold selectivity over CXCR1 and negligible activity against other chemokine receptors (e.g., CXCR3, CXCR4) .
Table 1: Binding Affinity and Selectivity Profile of CXCR2 Antagonist 4
Target Receptor | IC<sub>50</sub> (nM) | Selectivity Ratio (vs. CXCR2) |
---|---|---|
CXCR2 | 9.3 ± 0.8 | 1 |
CXCR1 | 9,633 ± 892 | >1,000 |
CXCR3 | >10,000 | >1,000 |
CXCR4 | >10,000 | >1,000 |
Functional Antagonism
In vitro, CXCR2 antagonist 4 potently inhibits IL-8-induced calcium mobilization (IC<sub>50</sub> = 7.7 nM) and chemotaxis of human neutrophils (IC<sub>50</sub> = 0.75 nM) . The compound also blocks GRO-α-mediated neutrophil migration, confirming its efficacy against multiple CXCR2 ligands . Notably, it preserves baseline neutrophil functions such as phagocytosis of Escherichia coli and oxidative burst responses, critical for maintaining host defense .
Preclinical Efficacy in Disease Models
Acute and Chronic Arthritis Models
In rabbit models of IL-8-induced acute arthritis, oral administration of CXCR2 antagonist 4 (25 mg/kg twice daily) reduced synovial fluid neutrophils by 68% and monocytes by 54% . The compound also attenuated joint inflammation in chronic antigen-induced arthritis, decreasing synovial levels of TNF-α (by 42%), prostaglandin E<sub>2</sub> (by 37%), and leukotriene B<sub>4</sub> (by 29%) . These effects correlated with reduced erythrocyte sedimentation rates and systemic cytokine levels, highlighting its broad anti-inflammatory activity.
Comparative Analysis with Other CXCR2 Antagonists
Table 2: Comparison of CXCR2 Antagonists in Clinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume